![molecular formula C14H20N4O4 B12509152 2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Cbz-L-arginine, also known as Nalpha-carbobenzoxy-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the alpha-amino group of arginine residues. This compound is characterized by its molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nalpha-Cbz-L-arginine can be synthesized through the reaction of L-arginine with benzyloxycarbonyl chloride under alkaline conditions. The reaction involves the nucleophilic attack of the amino group of L-arginine on the carbonyl carbon of benzyloxycarbonyl chloride, resulting in the formation of Nalpha-Cbz-L-arginine .
Industrial Production Methods
In industrial settings, the synthesis of Nalpha-Cbz-L-arginine typically involves the use of cyanamide and Z-ORN-OH (Nalpha-Cbz-L-ornithine) as starting materials. The reaction is catalyzed by scandium tris(trifluoromethanesulfonate) in water at elevated temperatures (100°C) for 24 hours .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Cbz-L-arginine undergoes various chemical reactions, including:
Oxidation: The guanidino group of Nalpha-Cbz-L-arginine can be oxidized to form urea derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Oxidation: Urea derivatives.
Reduction: Amino derivatives.
Substitution: L-arginine and benzyl alcohol.
Aplicaciones Científicas De Investigación
Nalpha-Cbz-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the alpha-amino group of arginine residues during peptide synthesis.
Enzyme Inhibition Studies: Employed in the synthesis of renin inhibitors containing phosphorous acid derivatives.
Drug Development: Utilized in the synthesis of peptide deformylase inhibitors, such as BB-3497.
Proteomics Research: Used in the study of protein structure and function.
Mecanismo De Acción
The primary mechanism of action of Nalpha-Cbz-L-arginine involves the temporary protection of the alpha-amino group of arginine residues during peptide synthesis. This protection prevents unwanted reactions at the alpha-amino group, allowing selective modifications of other amino acid residues. The benzyloxycarbonyl group can be removed under specific conditions to yield the desired peptide .
Comparación Con Compuestos Similares
Nalpha-Cbz-L-arginine is unique due to its specific use as a protecting group for the alpha-amino group of arginine residues. Similar compounds include:
Nalpha-Cbz-L-lysine: Used as a protecting group for the alpha-amino group of lysine residues.
Nalpha-Cbz-L-ornithine: Used as a protecting group for the alpha-amino group of ornithine residues.
Nalpha-Cbz-L-histidine: Used as a protecting group for the alpha-amino group of histidine residues.
Each of these compounds serves a similar purpose in peptide synthesis but is specific to different amino acids, highlighting the versatility and specificity of Nalpha-Cbz-L-arginine in protecting arginine residues.
Propiedades
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
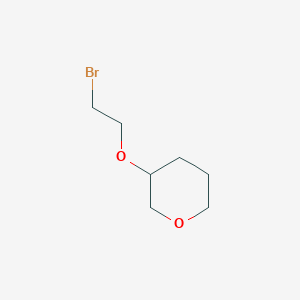

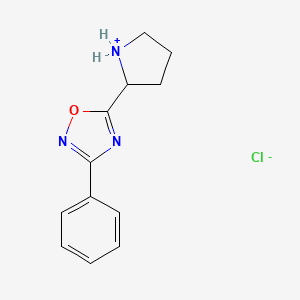

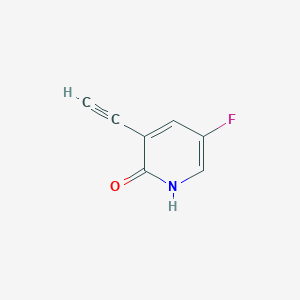
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
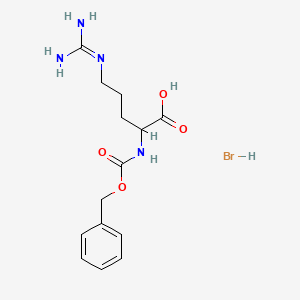

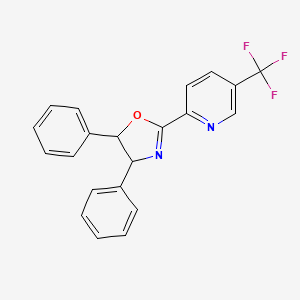
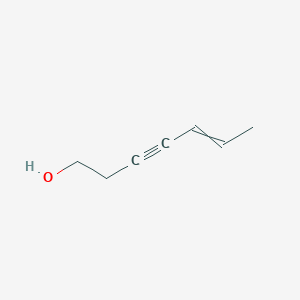
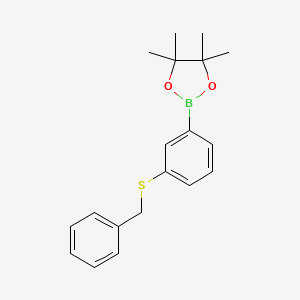
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
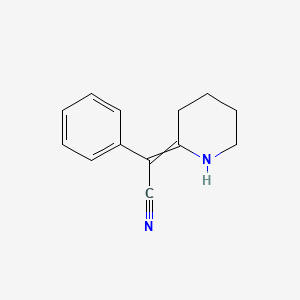
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
